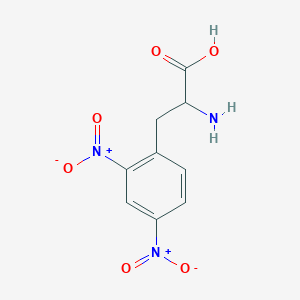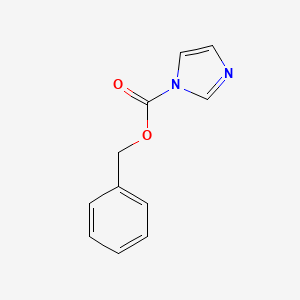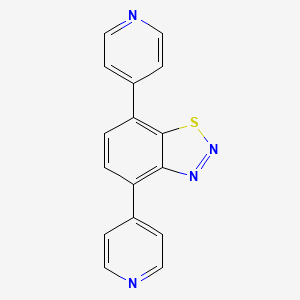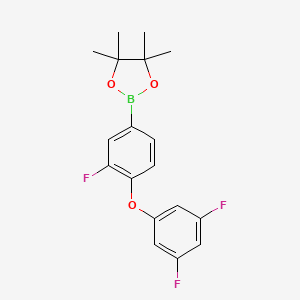![molecular formula C27H30NOP B12497911 (4S)-2-[1-[2-(Diphenylphosphino)phenyl]-1-methylethyl]-4,5-dihydro-4-(1-methylethyl)oxazole](/img/structure/B12497911.png)
(4S)-2-[1-[2-(Diphenylphosphino)phenyl]-1-methylethyl]-4,5-dihydro-4-(1-methylethyl)oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-[2-(diphenylphosphanyl)phenyl]propan-2-yl}-4-isopropyl-4,5-dihydro-1,3-oxazole is a chiral, bidentate ligand derived from the amino alcohol valinol. It belongs to a broader class of phosphinooxazolines ligands and has found application in asymmetric catalysis . This compound is notable for its ability to form stable complexes with various metals, making it valuable in catalytic processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[2-(diphenylphosphanyl)phenyl]propan-2-yl}-4-isopropyl-4,5-dihydro-1,3-oxazole typically involves the following steps :
Formation of the Phosphine Moiety: This step involves the reaction between 2-bromobenzonitrile and chlorodiphenylphosphine.
Formation of the Oxazoline Ring: The oxazoline ring is formed in a Witte Seeliger reaction.
Complex Formation: The resulting product is an air-stable zinc complex, which must be treated with bipyridine to obtain the free ligand.
The synthesis is performed under an inert atmosphere (argon or nitrogen) to avoid contact with air, although the final product is not air-sensitive.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Análisis De Reacciones Químicas
Types of Reactions
2-{2-[2-(diphenylphosphanyl)phenyl]propan-2-yl}-4-isopropyl-4,5-dihydro-1,3-oxazole undergoes various types of reactions, including:
Oxidation: The phosphine moiety can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly involving the phosphine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under mild conditions.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphine derivatives.
Aplicaciones Científicas De Investigación
2-{2-[2-(diphenylphosphanyl)phenyl]propan-2-yl}-4-isopropyl-4,5-dihydro-1,3-oxazole has several scientific research applications :
Chemistry: It is widely used in asymmetric catalysis, particularly in the hydrogenation of olefins.
Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metalloenzymes and other metal-dependent biological processes.
Industry: It is used in the production of fine chemicals and in various catalytic processes.
Mecanismo De Acción
The mechanism of action of 2-{2-[2-(diphenylphosphanyl)phenyl]propan-2-yl}-4-isopropyl-4,5-dihydro-1,3-oxazole involves its ability to form stable complexes with transition metals . These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The phosphine and oxazoline groups coordinate to the metal center, stabilizing the transition state and enhancing the reaction rate.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Bis(diphenylphosphino)propane (DPPP)
- 1,2-Bis(diphenylphosphino)benzene (DPPB)
- 2-(2-(4-Bromophenyl)propan-2-yl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
Uniqueness
2-{2-[2-(diphenylphosphanyl)phenyl]propan-2-yl}-4-isopropyl-4,5-dihydro-1,3-oxazole is unique due to its chiral nature and its ability to form highly stable complexes with metals. This stability and chiral induction make it particularly valuable in asymmetric catalysis, where it can produce enantiomerically pure products with high efficiency.
Propiedades
Fórmula molecular |
C27H30NOP |
|---|---|
Peso molecular |
415.5 g/mol |
Nombre IUPAC |
diphenyl-[2-[2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]phenyl]phosphane |
InChI |
InChI=1S/C27H30NOP/c1-20(2)24-19-29-26(28-24)27(3,4)23-17-11-12-18-25(23)30(21-13-7-5-8-14-21)22-15-9-6-10-16-22/h5-18,20,24H,19H2,1-4H3 |
Clave InChI |
IXFGFYRYWCQJAT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1COC(=N1)C(C)(C)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[2-(Benzyloxy)-5-chlorobenzyl]amino}ethanol](/img/structure/B12497834.png)
![4-hydroxy-2-(piperidin-1-yl)-5-(pyridin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12497854.png)

![5-[1-(Cyclohexylmethyl)-6-(3-methylmorpholin-4-yl)-1,3-benzodiazol-2-yl]-3-methyl-1,2-benzoxazole](/img/structure/B12497867.png)
![Methyl 3-amino-4-[(2,4-dimethylphenyl)sulfonyl]-5-(piperidin-1-yl)thiophene-2-carboxylate](/img/structure/B12497871.png)


![Methyl 5-{[4-(diethylamino)benzyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12497888.png)
![5-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-2-(piperidin-1-yl)pyridine](/img/structure/B12497889.png)

![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]ethanone](/img/structure/B12497902.png)
![3-fluoro-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,4]benzothiazine-6-carbonitrile 5,5-dioxide](/img/structure/B12497905.png)

